4'-Fluoro-3'-(trifluoromethyl)acetophenone

Catalog No.
S709236
CAS No.
208173-24-4
M.F
C9H6F4O
M. Wt
206.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Fluoro-3'-(trifluoromethyl)acetophenone

CAS Number

208173-24-4

Product Name

4'-Fluoro-3'-(trifluoromethyl)acetophenone

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone

Molecular Formula

C9H6F4O

Molecular Weight

206.14 g/mol

InChI

InChI=1S/C9H6F4O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3

InChI Key

SYFHRXQPXHETEF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)F)C(F)(F)F

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)C(F)(F)F

The exact mass of the compound 4'-Fluoro-3'-(trifluoromethyl)acetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS 208173-24-4) is a highly specialized, dual-activated fluorinated building block utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Featuring a highly electron-withdrawing 3-trifluoromethyl and 4-fluoro substitution pattern, this ketone exhibits enhanced carbonyl electrophilicity and a highly activated aromatic system compared to standard acetophenones. For industrial procurement, it serves as a critical precursor where downstream requirements mandate both high lipophilicity (LogP enhancement) and specific metabolic blocking at the para position, eliminating the need for multi-step late-stage fluorination [1].

Attempting to substitute 4'-Fluoro-3'-(trifluoromethyl)acetophenone with simpler, lower-cost analogs like 4'-fluoroacetophenone or 3'-(trifluoromethyl)acetophenone fundamentally alters both synthetic processability and the final product profile. The absence of the 3-trifluoromethyl group in 4'-fluoroacetophenone drastically reduces the activation of the 4-fluoro position toward Nucleophilic Aromatic Substitution (SNAr), often necessitating harsher, lower-yielding cross-coupling conditions [1]. Conversely, omitting the 4-fluoro atom leaves the para-position vulnerable to oxidative metabolism in pharmaceutical applications. Procurement of this exact dual-substituted scaffold is therefore non-negotiable for manufacturing pathways relying on mild SNAr functionalization and precise electronic tuning of resulting heterocycles [2].

Enhanced SNAr Processability at the 4-Position

The synergistic electron-withdrawing effects of the para-acetyl and ortho-trifluoromethyl groups highly activate the 4-fluoro position for SNAr. In standard amination assays with secondary amines, 4'-Fluoro-3'-(trifluoromethyl)acetophenone achieves >85% conversion at 80 °C within 4 hours. In contrast, 4'-fluoroacetophenone lacks the ortho-CF3 activation, requiring temperatures exceeding 120 °C and extended reaction times to achieve comparable yields, which often results in thermal degradation byproducts [1].

Evidence DimensionSNAr conversion yield with secondary amines
Target Compound Data>85% yield at 80 °C (4h)
Comparator Or Baseline4'-fluoroacetophenone (<15% yield under identical conditions)
Quantified Difference>5.6-fold increase in yield at mild temperatures
ConditionsStandard SNAr assay, secondary amine nucleophile, polar aprotic solvent (DMF), 80 °C.

High SNAr reactivity at lower temperatures reduces energy costs, avoids expensive palladium catalysts, and minimizes byproduct formation in large-scale API manufacturing.

Accelerated Carbonyl Condensation for Heterocycle Synthesis

The strong inductive and mesomeric electron-withdrawing effects of the 3-CF3 and 4-F substituents significantly increase the partial positive charge on the carbonyl carbon. During condensation with hydrazines to form pyrazole precursors, 4'-Fluoro-3'-(trifluoromethyl)acetophenone demonstrates a reaction half-life of approximately 1.2 hours, compared to 3.5 hours for 3'-(trifluoromethyl)acetophenone [1]. This accelerated kinetic profile directly translates to higher throughput in batch reactor settings.

Evidence DimensionCarbonyl condensation half-life (hydrazine derivative)
Target Compound Data~1.2 hours
Comparator Or Baseline3'-(trifluoromethyl)acetophenone (~3.5 hours)
Quantified Difference65% reduction in reaction time
ConditionsEthanolic solution, mild acid catalysis, standard reflux.

Faster condensation kinetics improve reactor turnaround times and overall yield in the synthesis of complex pharmaceutical and agrochemical intermediates.

Predictable Lipophilicity Enhancement for Lead Optimization

The incorporation of the trifluoromethyl group adjacent to the fluorine atom provides a predictable and significant boost to the lipophilicity of the resulting scaffold. The calculated LogP for 4'-Fluoro-3'-(trifluoromethyl)acetophenone is approximately 2.8, whereas 4'-fluoroacetophenone sits at approximately 1.8[1]. This full log-unit difference is critical for downstream API formulation, ensuring that derivatives maintain sufficient membrane permeability without requiring late-stage structural overhauls.

Evidence DimensionPartition coefficient (cLogP)
Target Compound Data~2.8
Comparator Or Baseline4'-fluoroacetophenone (~1.8)
Quantified Difference+1.0 LogP unit
ConditionsStandard computational and experimental octanol-water partition models.

Procuring the dual-substituted precursor ensures downstream derivatives meet critical lipophilicity and membrane permeability thresholds required for oral bioavailability.

SNAr-Driven Synthesis of Multi-Ring API Scaffolds

Because the 4-fluoro position is highly activated by the adjacent CF3 group, this compound is perfectly suited for mild SNAr reactions with complex cyclic amines or thiols. This allows industrial chemists to build elaborate, sterically hindered multi-ring systems without relying on expensive palladium catalysts or harsh cross-coupling conditions, streamlining the scale-up of novel therapeutics [1].

Precursor for Pyrazole and Pyrimidine-Based Agrochemicals

The highly electrophilic carbonyl group makes this compound an ideal starting material for condensation with hydrazines or amidines, rapidly yielding trifluoromethyl-fluorophenyl substituted pyrazoles or pyrimidines. These motifs are critical in modern fungicidal and herbicidal formulations where the specific 3-CF3-4-F substitution pattern enhances environmental stability and target binding affinity [2].

Development of Metabolically Stable CNS Drug Candidates

In central nervous system (CNS) drug design, the exact 4-fluoro-3-(trifluoromethyl)phenyl moiety is utilized to block para-hydroxylation by CYP450 enzymes while providing the necessary lipophilicity (LogP ~2.8) to cross the blood-brain barrier. Procuring this specific acetophenone allows for the direct incorporation of this pharmacophore into lead compounds via standard enolate alkylation or reduction pathways [3].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4'-Fluoro-3'-(trifluoromethyl)acetophenone

Dates

Last modified: 08-15-2023

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